3-(5-((Dimethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol
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Overview
Description
3-(5-((Dimethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol is an organic compound with the molecular formula C10H13NOS It is a thiophene derivative, characterized by the presence of a thiophene ring substituted with a dimethylaminomethyl group and a prop-2-yn-1-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-((Dimethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Dimethylaminomethyl Group: This step involves the alkylation of the thiophene ring with a dimethylaminomethyl halide under basic conditions.
Addition of the Prop-2-yn-1-ol Group: The final step involves the addition of the prop-2-yn-1-ol group to the thiophene ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-(5-((Dimethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Various nucleophiles under basic or acidic conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, reduced thiophene derivatives
Substitution: Thiophene derivatives with various functional groups
Scientific Research Applications
3-(5-((Dimethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(5-((Dimethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 3-{5-[(Morpholin-4-yl)methyl]thiophen-3-yl}prop-2-yn-1-ol
- ®-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol
Uniqueness
3-(5-((Dimethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H13NOS |
---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
3-[5-[(dimethylamino)methyl]thiophen-3-yl]prop-2-yn-1-ol |
InChI |
InChI=1S/C10H13NOS/c1-11(2)7-10-6-9(8-13-10)4-3-5-12/h6,8,12H,5,7H2,1-2H3 |
InChI Key |
CJNOABLYSNELIF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC(=CS1)C#CCO |
Origin of Product |
United States |
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